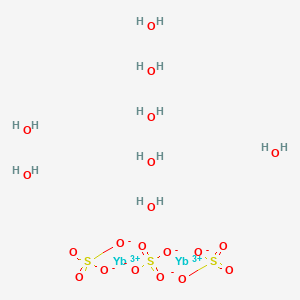
Ytterbium(III) sulfate octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ytterbium(III) sulfate octahydrate can be synthesized through various methods. One common synthetic route involves the reaction of ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄) in the presence of water. The reaction conditions typically include heating the mixture to facilitate the dissolution of ytterbium oxide and the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Ytterbium(III) sulfate octahydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: Ytterbium(III) sulfate can be reduced to ytterbium(II) compounds under specific conditions.
Substitution Reactions: This compound can participate in substitution reactions where the sulfate ions are replaced by other anions, depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like hydrogen or zinc dust for reduction reactions, and various anions for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Ytterbium(III) sulfate octahydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of ytterbium(III) sulfate octahydrate involves its interaction with molecular targets and pathways specific to its application. For instance, in medical imaging, the compound’s ability to absorb and emit radiation is utilized to enhance the contrast of images . In chemical reactions, its role as a catalyst or reagent is determined by its electronic structure and reactivity .
Vergleich Mit ähnlichen Verbindungen
Ytterbium(III) sulfate octahydrate can be compared with other similar compounds such as:
Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.
Ytterbium(III) nitrate (Yb(NO₃)₃): Utilized in various chemical reactions and as a precursor for other ytterbium compounds.
Ytterbium(III) oxide (Yb₂O₃): Employed in the production of phosphors and ceramics.
The uniqueness of this compound lies in its specific solubility properties and its ability to form stable hydrates, making it particularly useful in aqueous solutions and for specific research applications .
Eigenschaften
CAS-Nummer |
10034-98-7 |
|---|---|
Molekularformel |
H4O5SYb |
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
sulfuric acid;ytterbium;hydrate |
InChI |
InChI=1S/H2O4S.H2O.Yb/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2; |
InChI-Schlüssel |
ROQPJLVRWXUUNP-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |
Kanonische SMILES |
O.OS(=O)(=O)O.[Yb] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















